molecular formula C10H12N2O3 B13322523 3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one

3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one

Cat. No.: B13322523
M. Wt: 208.21 g/mol
InChI Key: CRCMPCJMIUBZON-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one is a heterocyclic compound that features both an imidazole ring and an oxanone moiety The imidazole ring is a five-membered ring containing two nitrogen atoms, which is a common structure in many biologically active molecules The oxanone moiety is a six-membered ring containing an oxygen atom and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group in the oxanone moiety can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated imidazole derivatives.

Scientific Research Applications

3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, which is important for its role as an enzyme inhibitor. The oxanone moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-imidazole-4-carboxaldehyde: Similar imidazole ring structure but with an aldehyde group instead of an oxanone moiety.

    1-Methyl-1H-imidazole-4-carboxylic acid: Contains a carboxylic acid group instead of an oxanone moiety.

    1-Methyl-1H-imidazole-4-methanol: Features a hydroxyl group instead of an oxanone moiety.

Uniqueness

3-(1-Methyl-1H-imidazole-4-carbonyl)oxan-4-one is unique due to the presence of both the imidazole ring and the oxanone moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-(1-methylimidazole-4-carbonyl)oxan-4-one

InChI

InChI=1S/C10H12N2O3/c1-12-4-8(11-6-12)10(14)7-5-15-3-2-9(7)13/h4,6-7H,2-3,5H2,1H3

InChI Key

CRCMPCJMIUBZON-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(=O)C2COCCC2=O

Origin of Product

United States

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